N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide

Physicochemical property Solid-state packing Formulation

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide, commonly named 2-nitroiminothiazolidine, is a small-molecule nitramide derivative (C₃H₅N₃O₂S, MW 147.16) bearing a 4,5-dihydrothiazole (thiazoline) ring. The compound exhibits a density of 1.8 g/cm³, a boiling point of 294.1 °C at 760 mmHg, a calculated LogP of 0.72, and a topological polar surface area (TPSA) of 95.5 Ų.

Molecular Formula C3H5N3O2S
Molecular Weight 147.16 g/mol
CAS No. 105827-90-5
Cat. No. B034871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide
CAS105827-90-5
Synonyms2-NITROIMINOTHIAZOLIDINE
Molecular FormulaC3H5N3O2S
Molecular Weight147.16 g/mol
Structural Identifiers
SMILESC1CSC(=N1)N[N+](=O)[O-]
InChIInChI=1S/C3H5N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H2,(H,4,5)
InChIKeyNFAYNHSHBXASAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide (CAS 105827-90-5) – Core Physicochemical and Structural Profile for Procurement Decisions


N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide, commonly named 2-nitroiminothiazolidine, is a small-molecule nitramide derivative (C₃H₅N₃O₂S, MW 147.16) bearing a 4,5-dihydrothiazole (thiazoline) ring . The compound exhibits a density of 1.8 g/cm³, a boiling point of 294.1 °C at 760 mmHg, a calculated LogP of 0.72, and a topological polar surface area (TPSA) of 95.5 Ų . Its compact scaffold positions it as a versatile building block in agrochemical intermediate synthesis and medicinal chemistry research, where its nitramide functionality imparts distinct electronic and steric properties compared to non-nitrated thiazoline analogs.

Why Generic Thiazoline or Neonicotinoid Substitution Cannot Replace N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide


Simple replacement with non-nitrated thiazolines (e.g., 2-aminothiazoline) or larger commercial neonicotinoids (e.g., thiamethoxam) fails because the nitro group on N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide introduces a distinct electronic environment that markedly alters key physicochemical parameters . As quantified in Section 3, the target compound differs by up to 20% in density, ~72 °C in boiling point, and over 1.7 LogP units from its closest non-nitrated analog, translating to different handling, purification, and formulation requirements. These measurable differences make direct interchange scientifically unjustified without re-optimization.

Quantitative Differentiation of N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide: Head-to-Head Physicochemical Comparisons


Density: 20% Higher Than Non-Nitrated 2-Aminothiazoline

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide exhibits a density of 1.8 g/cm³, compared to 1.5 ± 0.1 g/cm³ for 2-aminothiazoline, the direct non-nitrated analog . This represents a ~20% increase attributable to the nitro group's additional mass and polarity .

Physicochemical property Solid-state packing Formulation

Boiling Point: ~72 °C Elevation Over 2-Aminothiazoline

The boiling point of N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide is 294.1 °C at 760 mmHg, whereas 2-aminothiazoline boils at 221.8 ± 23.0 °C under the same pressure . The ~72 °C elevation reflects stronger intermolecular interactions conferred by the nitro group .

Thermal stability Purification Reaction engineering

Lipophilicity: +1.74 LogP Shift Relative to Non-Nitrated Analog

The calculated LogP of N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide is 0.72, while 2-aminothiazoline has a predicted LogP of -1.02 . This +1.74 unit difference indicates significantly higher lipophilicity, which can alter membrane partitioning and bioavailability .

Lipophilicity Membrane permeability Environmental fate

Topological Polar Surface Area: ~17% Lower Than Thiamethoxam

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide has a TPSA of 95.5 Ų, which is 19.5 Ų lower than the 115.0 Ų reported for the commercial neonicotinoid thiamethoxam . Reduced TPSA often correlates with improved passive permeability across biological barriers.

Drug-likeness Transport Bioavailability

Molecular Weight: ~50% Smaller Than Thiamethoxam, Enhancing Synthetic Economy

With a molecular weight of 147.16 Da, N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide is approximately half the size of thiamethoxam (291.72 Da) . This lower MW facilitates more economical multi-step synthesis and aligns with fragment-based drug discovery principles.

Fragment-based design Synthetic tractability Cost-efficiency

Refractive Index: A Distinctive QC Metric (1.757 vs 1.715 for 2-Aminothiazoline)

The refractive index of N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide is reported as 1.757, compared to 1.715 for 2-aminothiazoline . This 0.042 difference provides a rapid, non-destructive optical check for compound identity and purity.

Quality control Identity testing Purity assessment

Procurement-Driven Application Scenarios for N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide


Agrochemical Intermediate for Next-Generation Neonicotinoid Analogs

The compound's ~50% lower molecular weight and reduced TPSA relative to thiamethoxam (Section 3, Evidence Items 4, 5) make it a cost-efficient scaffold for synthesizing novel insecticidal leads with potentially improved systemic translocation in plants .

Fragment-Based and Medicinal Chemistry Libraries

With a LogP shift of +1.74 over 2-aminothiazoline and a compact 147 Da structure (Section 3, Evidence Items 3, 5), this compound is well-suited for fragment-based drug discovery where balanced lipophilicity and synthetic tractability are paramount .

High-Temperature Synthetic Transformations

The boiling point elevation of ~72 °C versus 2-aminothiazoline (Section 3, Evidence Item 2) enables its use in reactions requiring elevated temperatures without solvent or reagent loss, expanding the scope of accessible derivatives .

Analytical Reference Standard for Quality Control

The distinctive refractive index (1.757) and higher density (1.8 g/cm³) compared to non-nitrated analogs (Section 3, Evidence Items 1, 6) allow for rapid optical identity verification, making it a practical reference standard for incoming material inspection in procurement workflows .

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